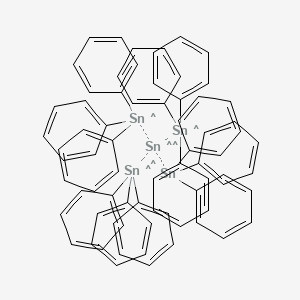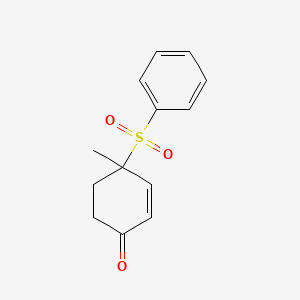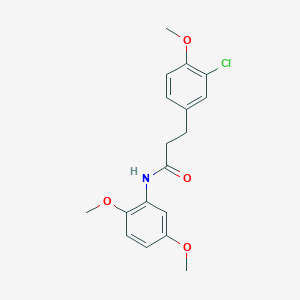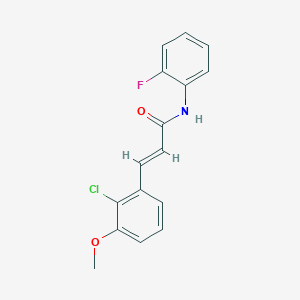
5,7-Dichloro-8-quinolyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-8-quinolyl N-phenylcarbamate is a chemical compound with the molecular formula C16H10Cl2N2O2 and a molecular weight of 333.176 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a phenylcarbamate group at position 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolyl N-phenylcarbamate typically involves the reaction of 5,7-dichloro-8-hydroxyquinoline with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of hazardous materials.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-8-quinolyl N-phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction often carried out at elevated temperatures.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted quinoline derivatives.
Hydrolysis: Major products include 5,7-dichloro-8-hydroxyquinoline and aniline.
Applications De Recherche Scientifique
5,7-Dichloro-8-quinolyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create novel quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Limited industrial applications, primarily used in research and development.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-8-quinolyl N-phenylcarbamate is not well-documented. its structure suggests it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved remain a subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A related compound with similar structural features but lacking the phenylcarbamate group.
5,7-Dichloro-8-quinolinol benzoate: Another derivative with a benzoate ester group instead of the phenylcarbamate.
Uniqueness
5,7-Dichloro-8-quinolyl N-phenylcarbamate is unique due to its specific substitution pattern and the presence of the phenylcarbamate group, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
83685-83-0 |
|---|---|
Formule moléculaire |
C16H10Cl2N2O2 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
(5,7-dichloroquinolin-8-yl) N-phenylcarbamate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)22-16(21)20-10-5-2-1-3-6-10/h1-9H,(H,20,21) |
Clé InChI |
GHVKGOZMCZYQNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)


![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)







